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molecular formula C10H13BrN2O2 B8355058 Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate

Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate

Cat. No. B8355058
M. Wt: 273.13 g/mol
InChI Key: SGLQVNLSBDGXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507521B2

Procedure details

Ethyl 2-((5-bromopyridin-2-yl)methylamino)acetate (9J1) (41.6 mmol, 11.37 g) was dissolved in dioxane (80 ml) and water (80 ml) and potassium cyanate (62.4 mmol, 5.07 g) added. After 10 min, acetic acid (133 mmol, 8.00 g) was added and the reaction mixture stirred at room temperature under nitrogen overnight. The reaction mixture was quenched with saturated sodium bicarbonate (to pH 8-9) and then extracted with dichloromethane (3×). The organic layers were combined, washed with water, brine and dried using a hydrophobic frit, then concentrated under reduced pressure to give ethyl 2-(1-((5-bromopyridin-2-yl)methyl)ureido)acetate (9J2) 11.08 g (84%) which was used without further purification. 1H NMR (400 MHz, CDCl3) 8.61 (d, 1H) 7.84 (dd 1H) 7.39 (d, 1H) 5.35 (bs, 2H) 4.51 (s, 2H) 4.17 (q, 2H) 4.11 (s, 2H) 1.25 (t, 3H)
Quantity
11.37 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
5.07 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:6][CH:7]=1.O.[O-:17][C:18]#[N:19].[K+].C(O)(=O)C>O1CCOCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][N:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:18]([NH2:19])=[O:17])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.37 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CNCC(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
potassium cyanate
Quantity
5.07 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated sodium bicarbonate (to pH 8-9)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CN(C(=O)N)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.08 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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